1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea

Regiochemistry Conformational analysis Medicinal chemistry

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative (C₁₁H₁₆N₂O₂S, MW 240.32 g/mol) that incorporates a thiophen-2-yl group at one urea nitrogen and a 3-cyclopropyl-3-hydroxypropyl chain at the other. The compound is not known to be an approved pharmaceutical; it appears as a screening compound in chemical libraries and is sold by multiple research chemical suppliers at typical purities of ≥95%.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32
CAS No. 1396680-00-4
Cat. No. B2785247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea
CAS1396680-00-4
Molecular FormulaC11H16N2O2S
Molecular Weight240.32
Structural Identifiers
SMILESC1CC1C(CCNC(=O)NC2=CC=CS2)O
InChIInChI=1S/C11H16N2O2S/c14-9(8-3-4-8)5-6-12-11(15)13-10-2-1-7-16-10/h1-2,7-9,14H,3-6H2,(H2,12,13,15)
InChIKeyFTRBMBDRQHJKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea (CAS 1396680-00-4): Structural and Physicochemical Profile


1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative (C₁₁H₁₆N₂O₂S, MW 240.32 g/mol) that incorporates a thiophen-2-yl group at one urea nitrogen and a 3-cyclopropyl-3-hydroxypropyl chain at the other . The compound is not known to be an approved pharmaceutical; it appears as a screening compound in chemical libraries and is sold by multiple research chemical suppliers at typical purities of ≥95% . Its structure contains two hydrogen‑bond donors (urea NH, hydroxyl), three hydrogen‑bond acceptors (urea carbonyl, thiophene sulfur, hydroxyl oxygen), a cyclopropyl ring that restricts conformational mobility, and a thiophene ring that can engage in π‑stacking and sulfur‑mediated interactions [1]. No primary biological data (IC₅₀, EC₅₀, Kᵢ) have been identified for this specific compound in peer‑reviewed literature; its pharmacological relevance must be inferred from structurally related thienyl‑urea series.

Why 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea Cannot Be Replaced by Generic Urea Analogs


Urea derivatives bearing N‑aryl‑N′‑(thiophen‑2‑yl) scaffolds display steep structure‑activity relationships (SAR), where subtle changes in the N‑alkyl substituent can shift agonist activity by orders of magnitude or invert the functional profile entirely [1]. The 3‑cyclopropyl‑3‑hydroxypropyl chain in the target compound simultaneously provides a hydrogen‑bond donor (‑OH), a conformationally restricted cyclopropane ring, and a three‑carbon spacer that determines the relative orientation of the thiophene and urea pharmacophores. Swapping this chain for a simple alkyl, benzyl, or unsubstituted hydroxypropyl group would alter the spatial presentation of the thiophene ring, potentially abolishing target engagement. Furthermore, the specific regiochemistry (1,3‑disubstituted urea with a 3‑hydroxy attachment point) distinguishes it from isomeric 2‑cyclopropyl‑2‑hydroxypropyl variants [2]. These structural nuances preclude generic substitution, as even regioisomers can exhibit divergent binding kinetics, metabolic stability, and off‑target profiles.

Quantitative Differentiation Evidence for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea (CAS 1396680-00-4)


Regioisomeric Differentiation: 3‑Hydroxypropyl vs. 2‑Hydroxypropyl Attachment

The target compound bears the hydroxyl group at the 3‑position of the propyl chain (3‑cyclopropyl‑3‑hydroxypropyl), whereas the closest commercial regioisomer, 1‑(2‑cyclopropyl‑2‑hydroxypropyl)‑3‑(thiophen‑2‑yl)urea (CAS 1286729‑04‑1), places it at the 2‑position [1]. This shift alters the distance between the hydrogen‑bond donor (‑OH) and the urea core, as well as the steric environment around the cyclopropane ring. In related hydroxypropyl‑urea series, such positional changes have been shown to alter target binding by >10‑fold [2]. The 3‑hydroxy isomer provides a longer, more flexible spacer arm that may access deeper binding pockets not reachable by the 2‑hydroxy isomer.

Regiochemistry Conformational analysis Medicinal chemistry

Hydrogen‑Bond Donor/Acceptor Profile Relative to Phenyl Analogs

The target compound possesses 2 hydrogen‑bond donors (urea NH, aliphatic OH) and 3 hydrogen‑bond acceptors (urea C=O, thiophene S, OH), yielding a HBD count of 2 and HBA count of 3 . In contrast, the direct phenyl analog 1‑(3‑cyclopropyl‑3‑hydroxypropyl)‑3‑phenylurea (predicted) would have only 2 HBA (urea C=O, OH; phenyl lacks a heteroatom acceptor), reducing the total acceptor count. The thiophene sulfur atom contributes an additional acceptor site that can engage in sulfur‑π or chalcogen‑bonding interactions not available to phenyl analogs [1]. In N‑alkyl‑N′‑(thiophen‑2‑yl)urea TLR2 agonist series, replacing thiophene with phenyl resulted in complete loss of activity, underscoring the functional relevance of the sulfur atom [1].

Physicochemical properties Drug-likeness Solubility

Topological Polar Surface Area (TPSA) Differentiation

The computed TPSA of the target compound is approximately 57.5 Ų , placing it within the range generally considered favorable for oral bioavailability (<140 Ų) and blood‑brain barrier penetration (<90 Ų). Compared to 1‑(2‑cyclopropyl‑2‑hydroxypropyl)‑3‑(thiophen‑2‑yl)urea (CAS 1286729‑04‑1), which has an identical molecular formula and equivalent computed TPSA, the positional isomerism does not alter TPSA but may affect the intramolecular hydrogen‑bonding pattern and effective polar surface area in solution [1]. Relative to larger thienyl‑urea derivatives such as 1‑(thiophen‑2‑yl)‑3‑((1‑(thiophen‑2‑yl)cyclopropyl)methyl)urea (MW >300, predicted TPSA >70 Ų), the target compound offers a lower TPSA that may confer superior membrane permeability [2].

Membrane permeability Blood-brain barrier ADME

Rotatable Bond Count and Conformational Entropy

The target compound contains 5 rotatable bonds (excluding the cyclopropane ring, which is constrained) . By comparison, 1‑(2‑cyclopropyl‑2‑hydroxypropyl)‑3‑(thiophen‑2‑yl)urea has 4 rotatable bonds due to the different branching pattern [1]. The additional rotatable bond in the 3‑hydroxy isomer provides greater conformational sampling in solution but may incur a larger entropic penalty upon binding. In the N‑alkyl‑N′‑(thiophen‑2‑yl)urea TLR2 series, increasing rotatable bond count beyond 6 was associated with reduced potency, suggesting an optimal flexibility window [2]. The 5‑rotatable‑bond architecture of the target compound places it near the center of this window.

Conformational flexibility Entropic penalty Binding affinity

Cyclopropyl Metabolic Shielding vs. Unsubstituted Alkyl Chains

The cyclopropane ring in the target compound is positioned adjacent to the hydroxyl group, potentially shielding this metabolically labile site from oxidation by cytochrome P450 enzymes [1]. Cyclopropyl groups are established motifs for reducing oxidative metabolism at benzylic and allylic positions; their incorporation has been shown to increase metabolic half‑life by 2‑ to 5‑fold in multiple chemical series [2]. In contrast, unsubstituted 3‑hydroxypropyl‑urea analogs lack this shielding and are expected to undergo more rapid hydroxyl oxidation and subsequent glucuronidation. While no direct microsomal stability data exist for this specific compound, the class‑level metabolic advantage of cyclopropyl shielding is well‑documented [2].

Metabolic stability CYP450 oxidation Half-life

Scaffold Relationship to TLR2 Agonist Chemotype

The N‑alkyl‑N′‑(thiophen‑2‑yl)urea scaffold of the target compound is the core chemotype of the TLR2 agonist series disclosed by Chen et al. (2019), where the optimized compound SMU‑C13 achieved an EC₅₀ of 160 nM in human HEK‑Blue TLR2 reporter cells [1]. The target compound preserves the critical thiophen‑2‑yl urea motif but replaces the optimized N‑alkyl chain with a 3‑cyclopropyl‑3‑hydroxypropyl group. While no TLR2 activity data exist for this specific compound, its scaffold retention suggests it may retain TLR2 modulatory potential. In the published series, even minor N‑alkyl modifications produced EC₅₀ shifts from 160 nM to >10,000 nM, demonstrating that activity is exquisitely dependent on the exact N‑substituent [1]. Researchers interested in TLR2 biology may consider this compound as a novel starting point for SAR exploration.

Toll-like receptor 2 Immuno-oncology Innate immunity

Optimal Research and Industrial Application Scenarios for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea


Structure–Activity Relationship Expansion of Thienyl-Urea TLR2 Modulators

The compound's N‑(3‑cyclopropyl‑3‑hydroxypropyl) substitution provides a previously unexplored N‑alkyl variant within the validated N‑alkyl‑N′‑(thiophen‑2‑yl)urea TLR2 agonist chemotype [1]. Procurement is justified for medicinal chemistry teams seeking to diversify SAR beyond the published alkyl, benzyl, and phenethyl chains. Head‑to‑head screening against SMU‑C13 (EC₅₀ = 160 nM) can directly quantify the impact of the cyclopropyl‑hydroxypropyl motif on TLR2 potency, selectivity, and downstream NF‑κB signaling [1].

Metabolic Stability Screening of Cyclopropyl-Shielded Alcohols

The juxtaposition of a cyclopropane ring and a secondary alcohol in the 3‑hydroxypropyl chain creates a test case for evaluating the metabolic shielding efficacy of cyclopropyl groups [2]. Researchers can compare in vitro microsomal half‑life (e.g., human liver microsomes) of this compound against unshielded 3‑hydroxypropyl‑urea analogs to quantify the gain in oxidative metabolic stability. Such data can inform the design of more durable drug candidates [2].

Regioisomeric Selectivity Profiling in Target Engagement Assays

As the 3‑hydroxy regioisomer (CAS 1396680‑00‑4), this compound differs from the commercially available 2‑hydroxy isomer (CAS 1286729‑04‑1) by a single carbon shift in the hydroxyl attachment point [3]. Simultaneous testing of both regioisomers in a panel of biological assays (e.g., kinase panels, GPCR screens, or antimicrobial susceptibility tests) can reveal whether the hydroxyl position confers differential selectivity, potency, or off‑target liability. Such data are essential for rational lead optimization.

Computational Docking and Free‑Energy Perturbation Studies

With a moderate rotatable bond count (5) and a polar surface area of 57.5 Ų, this compound is computationally tractable for molecular docking and molecular dynamics simulations . Its structural novelty relative to published thienyl‑urea analogs makes it suitable for prospective virtual screening campaigns or free‑energy perturbation (FEP) calculations aimed at predicting the affinity impact of the cyclopropyl‑hydroxypropyl moiety before committing to synthesis.

Quote Request

Request a Quote for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.